molecular formula C6H14N2O2S B12994842 N-(methylsulfamoyl)cyclopentanamine

N-(methylsulfamoyl)cyclopentanamine

Cat. No.: B12994842
M. Wt: 178.26 g/mol
InChI Key: RCZQMECBVVPPQT-UHFFFAOYSA-N
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Description

N-cyclopentyl-N-methylaminosulfonamide: is a chemical compound with the molecular formula C₇H₁₅N₂O₂S. It is primarily used in scientific research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-N-methylaminosulfonamide typically involves the reaction of cyclopentylamine with methylamine and a sulfonyl chloride derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of N-cyclopentyl-N-methylaminosulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: N-cyclopentyl-N-methylaminosulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .

Scientific Research Applications

N-cyclopentyl-N-methylaminosulfonamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-cyclopentyl-N-methylaminosulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. This inhibition can lead to changes in cellular processes and functions .

Comparison with Similar Compounds

  • N-cyclopentyl-N-cyclobutylformamide
  • Sulfonamide derivatives such as sulfamethazine and sulfadiazine

Comparison: N-cyclopentyl-N-methylaminosulfonamide is unique due to its specific chemical structure, which imparts distinct properties compared to other sulfonamide derivatives. For instance, its cyclopentyl and methyl groups contribute to its stability and reactivity, making it suitable for various applications .

Properties

Molecular Formula

C6H14N2O2S

Molecular Weight

178.26 g/mol

IUPAC Name

N-(methylsulfamoyl)cyclopentanamine

InChI

InChI=1S/C6H14N2O2S/c1-7-11(9,10)8-6-4-2-3-5-6/h6-8H,2-5H2,1H3

InChI Key

RCZQMECBVVPPQT-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)NC1CCCC1

Origin of Product

United States

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